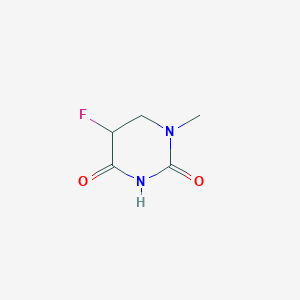
5-Fluoro-1-methyl-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-1-methylpyrimidine-2,4(1H,3H)-dione is a fluorinated pyrimidine derivative. This compound is of significant interest in medicinal chemistry due to its potential applications in cancer treatment and other therapeutic areas. The presence of a fluorine atom in the pyrimidine ring enhances its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-methylpyrimidine-2,4(1H,3H)-dione typically involves the fluorination of 1-methylpyrimidine-2,4(1H,3H)-dione. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
In an industrial setting, the production of 5-fluoro-1-methylpyrimidine-2,4(1H,3H)-dione may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the fluorine position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: N-oxides of 5-fluoro-1-methylpyrimidine-2,4(1H,3H)-dione.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-1-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its effects on nucleic acid metabolism and enzyme inhibition.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit thymidylate synthase.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The primary mechanism of action of 5-fluoro-1-methylpyrimidine-2,4(1H,3H)-dione involves the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, the compound disrupts DNA replication and cell division, leading to cytotoxic effects, particularly in rapidly dividing cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: Another fluorinated pyrimidine used extensively in cancer treatment.
5-Fluoro-2’-deoxyuridine: A nucleoside analog with similar anticancer properties.
Uniqueness
5-Fluoro-1-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer different pharmacokinetic and pharmacodynamic properties compared to other fluorinated pyrimidines. Its methyl group at the 1-position and fluorine at the 5-position provide a distinct profile in terms of enzyme interaction and metabolic stability.
Properties
Molecular Formula |
C5H7FN2O2 |
|---|---|
Molecular Weight |
146.12 g/mol |
IUPAC Name |
5-fluoro-1-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H7FN2O2/c1-8-2-3(6)4(9)7-5(8)10/h3H,2H2,1H3,(H,7,9,10) |
InChI Key |
BXXWCCUFKUPVGB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(=O)NC1=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















